molecular formula C24H19FP+ B10815508 Bfpet F-18 CAS No. 863644-14-8

Bfpet F-18

Cat. No.: B10815508
CAS No.: 863644-14-8
M. Wt: 356.4 g/mol
InChI Key: QWPLCHDPESWJRN-FNNGWQQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bfpet F-18 involves the incorporation of fluorine-18, a positron-emitting radionuclide, into the phenyltriphenylphosphonium structure. The preparation of reactive [18F]fluoride from oxygen-18 enriched water is a critical step in the synthesis of PET tracers . The [18F]fluoride is then used in nucleophilic substitution reactions to introduce the fluorine-18 isotope into the target molecule.

Industrial Production Methods: Industrial production of this compound typically involves automated synthesis modules designed for the efficient and reproducible production of radiopharmaceuticals. These modules handle the entire process, from the initial production of [18F]fluoride to the final purification and formulation of the radiotracer. The use of automated systems ensures high radiochemical yields and purity, which are essential for clinical applications .

Chemical Reactions Analysis

Types of Reactions: Bfpet F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. The introduction of fluorine-18 into the phenyltriphenylphosphonium structure is achieved through nucleophilic aromatic substitution, where the [18F]fluoride ion replaces a leaving group on the aromatic ring .

Common Reagents and Conditions: The synthesis of this compound typically involves the use of [18F]fluoride, a suitable leaving group on the aromatic ring (such as a nitro or halogen group), and a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as acetonitrile, under controlled temperature and pressure conditions .

Major Products Formed: The major product formed from the nucleophilic substitution reaction is the desired radiolabeled compound, this compound. The reaction conditions are optimized to minimize the formation of side products and ensure high radiochemical purity .

Scientific Research Applications

Bfpet F-18 has several scientific research applications, particularly in the field of medical imaging. Its primary use is in positron emission tomography (PET) imaging to assess myocardial perfusion and other physiological processes . The compound’s ability to provide high-resolution images of the heart and other organs makes it a valuable tool for diagnosing and monitoring various medical conditions.

The compound’s ability to target specific molecular pathways and receptors allows researchers to study disease mechanisms and evaluate the efficacy of new therapies .

Mechanism of Action

The mechanism of action of Bfpet F-18 involves its uptake and retention in target tissues, such as the myocardium. The compound is designed to accumulate in areas with high metabolic activity, allowing for the visualization of physiological processes using PET imaging. The molecular targets and pathways involved in the uptake of this compound include various transporters and receptors that facilitate its entry into cells .

Comparison with Similar Compounds

Bfpet F-18 is similar to other radiolabeled compounds used in PET imaging, such as fluorodeoxyglucose (FDG) and fluorodopa (FDOPA). this compound is unique in its ability to specifically target myocardial perfusion, making it particularly useful for cardiac imaging . Other similar compounds include:

  • Fluorodeoxyglucose (FDG)
  • Fluorodopa (FDOPA)
  • Fluoroestradiol (FES)
  • Fluorothymidine (FLT)

Each of these compounds has its own specific applications and advantages, but this compound stands out for its high specificity and resolution in myocardial imaging .

Properties

CAS No.

863644-14-8

Molecular Formula

C24H19FP+

Molecular Weight

356.4 g/mol

IUPAC Name

(4-(18F)fluoranylphenyl)-triphenylphosphanium

InChI

InChI=1S/C24H19FP/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H/q+1/i25-1

InChI Key

QWPLCHDPESWJRN-FNNGWQQSSA-N

Isomeric SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)[18F]

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.